molecular formula C14H20N2O4S2 B2923301 1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate CAS No. 1795478-56-6

1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate

Cat. No.: B2923301
CAS No.: 1795478-56-6
M. Wt: 344.44
InChI Key: JKIILKRBSFLVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate is a complex organic compound featuring a thiolane ring with a dioxo substitution and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol with an oxidizing agent to introduce the dioxo groups.

    Pyrimidine Synthesis: The pyrimidine moiety is often synthesized separately through a series of condensation reactions involving methylsulfanyl derivatives and dimethylated intermediates.

    Coupling Reaction: The final step involves coupling the thiolane and pyrimidine components through esterification or amidation reactions under controlled conditions, often using catalysts like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but scaled up with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can target the dioxo groups, potentially converting them to hydroxyl groups.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), various amines, and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biochemical pathways.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxo-thiolane moiety can form covalent bonds with nucleophilic sites on proteins, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-1lambda6-thiolan-3-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate: Similar in structure but with variations in the substituents on the pyrimidine ring.

    5-(1,1-Dioxo-1lambda6-thiolan-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione: Another compound with a thiolane ring but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of a dioxo-thiolane ring and a dimethyl-methylsulfanyl-pyrimidine moiety, which imparts distinct chemical reactivity and biological activity.

This detailed overview should provide a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1,1-dioxothiolan-3-yl) 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S2/c1-9-12(10(2)16-14(15-9)21-3)4-5-13(17)20-11-6-7-22(18,19)8-11/h11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIILKRBSFLVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)OC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.